Chartarin

Description

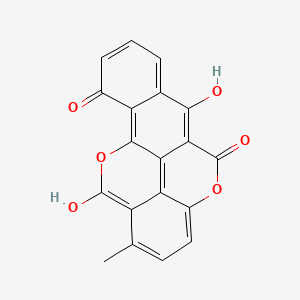

Structure

2D Structure

3D Structure

Properties

CAS No. |

34170-23-5 |

|---|---|

Molecular Formula |

C19H10O6 |

Molecular Weight |

334.3 g/mol |

IUPAC Name |

8,17-dihydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1,4,6,8,12,14,16,19-octaene-3,10-dione |

InChI |

InChI=1S/C19H10O6/c1-7-5-6-10-13-11(7)18(22)25-17-12-8(3-2-4-9(12)20)16(21)15(14(13)17)19(23)24-10/h2-6,21-22H,1H3 |

InChI Key |

DMUDOHBALWPMIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C2C3=C4C(=C(C5=CC=CC(=O)C5=C4OC(=C13)O)O)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of Chartarin: An In-depth Technical Guide to the Aglycone Core of Chartreusin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartreusin (B1668571), a complex aromatic polyketide glycoside produced by Streptomyces chartreusis, has long been a subject of scientific intrigue due to its potent antitumor and antibiotic properties. Central to its biological activity is its unique aglycone, chartarin, a pentacyclic bislactone that represents a significant departure from typical polyketide structures. This technical guide provides a comprehensive overview of the discovery of this compound, detailing its biosynthesis, the experimental methodologies used for its characterization, and the molecular mechanisms underlying its therapeutic potential. Through a synthesis of key research findings, this document aims to serve as a valuable resource for professionals in natural product chemistry, medicinal chemistry, and drug development.

Introduction

First isolated from the soil bacterium Streptomyces chartreusis, chartreusin is a notable member of the aromatic polyketide family of natural products.[1] Its molecular architecture is distinguished by a unique pentacyclic aglycone core, this compound, which is adorned with two deoxy-sugar moieties, D-fucose and D-digitalose.[1] The unusual and intricate structure of this compound has presented both a challenge and an opportunity for synthetic and biosynthetic chemists. Understanding the formation of this complex scaffold is crucial for the potential bioengineering of novel chartreusin analogs with enhanced therapeutic profiles. This guide will delve into the key discoveries that have illuminated the path from a linear polyketide chain to the complex, biologically active this compound molecule.

The Biosynthesis of this compound: A Journey of Oxidative Rearrangement

The biosynthesis of this compound is a fascinating example of enzymatic ingenuity, transforming a conventional tetracyclic anthracycline intermediate into an unusual pentacyclic bislactone.[2] This process is orchestrated by a dedicated suite of enzymes encoded by the chartreusin biosynthetic gene cluster (cha) within the Streptomyces chartreusis genome.[1]

The Chartreusin Biosynthetic Gene Cluster (cha)

The cha gene cluster spans approximately 37 kb and contains the genetic blueprint for the entire biosynthetic pathway.[1] Its function has been confirmed through heterologous expression in Streptomyces albus, which resulted in the production of chartreusin.[2] Key genes and their putative functions are summarized in the table below.

| Gene | Proposed Function |

| chaA | Type II polyketide synthase (PKS) α-subunit |

| chaB | Type II polyketide synthase (PKS) β-subunit |

| chaC | Acyl carrier protein (ACP) |

| chaD | Ketoreductase |

| chaE | Aromatase/Cyclase |

| chaF | Oxygenase |

| chaG | Dehydratase |

| chaH | Glycosyltransferase |

| chaI | Glycosyltransferase |

| chaJ | Cyclase-like protein (7,8-dehydration)[3] |

| chaK | Fourth ring cyclase[3] |

| chaL | Regulatory protein |

| chaM | Sugar biosynthesis |

| chaN | Sugar biosynthesis |

| chaO | Sugar biosynthesis |

| chaP | Dioxygenase (oxidative rearrangement) |

| chaQ | Sugar biosynthesis |

| chaR | Sugar biosynthesis |

| chaS | Sugar biosynthesis |

| chaT | Sugar biosynthesis |

| chaU | Cyclase-like protein (9,10-dehydration)[3] |

| chaV | Thioesterase |

| chaW | Acyl-CoA ligase |

| chaX | NAD(P)H-dependent quinone reductase[3] |

| chaY | Sugar biosynthesis |

| chaZ | Dehydrogenase |

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through a multi-step enzymatic cascade:

-

Polyketide Chain Assembly: A type II polyketide synthase (PKS) iteratively condenses malonyl-CoA extender units to form a linear polyketide chain.[1]

-

Cyclization and Aromatization: A series of cyclization and aromatization reactions, catalyzed by enzymes such as ChaE, form a tetracyclic anthracycline intermediate.[2]

-

Conversion to Resomycin C: The tetracyclic intermediate, auramycinone, undergoes two mechanistically distinct dehydration reactions catalyzed by a three-enzyme cascade. ChaX, an NAD(P)H-dependent quinone reductase, facilitates the 9,10-dehydration by the cyclase-like ChaU. Subsequently, the cyclase-like ChaJ catalyzes a 7,8-dehydration to yield resomycin C.[3]

-

Oxidative Rearrangement: The final and most remarkable step is the oxidative rearrangement of the tetracyclic resomycin C into the pentacyclic bislactone core of this compound. This transformation is catalyzed by the dioxygenase ChaP.[2]

Experimental Protocols

Fermentation, Extraction, and Purification of Chartreusin

Fermentation:

-

Organism: Streptomyces chartreusis

-

Medium: A suitable production medium, which can be supplemented with D-fucose to enhance titers.

-

Conditions: Cultures are grown under appropriate aeration and temperature until peak production of chartreusin is achieved, typically monitored by HPLC.

Extraction:

-

Adjust the pH of the whole fermentation broth to 6.0-7.0.

-

Extract the broth with an equal volume of ethyl acetate.

-

Separate the organic phase.

-

Repeat the extraction of the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.

Purification:

-

Silica (B1680970) Gel Chromatography:

-

The crude extract is dissolved in a minimal amount of dichloromethane (B109758):methanol (98:2 v/v) and loaded onto a silica gel 60 column.

-

The column is eluted with a stepwise gradient of dichloromethane and methanol, gradually increasing the polarity.

-

Fractions are collected and analyzed by TLC or HPLC to identify those containing chartreusin.

-

-

Recrystallization:

-

The partially purified chartreusin is dissolved in a minimal amount of hot methanol.

-

A non-polar solvent, such as hexane, is added dropwise until the solution becomes turbid.

-

The solution is cooled slowly to facilitate crystallization.

-

The crystals are collected by vacuum filtration and washed with cold methanol.

-

Structural Elucidation of this compound

The structure of this compound has been elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy:

While a complete, publicly available, tabulated dataset of the ¹H and ¹³C NMR chemical shifts for the this compound aglycone is not readily found in the searched literature, the general approach involves:

-

¹H NMR: To determine the proton environment and coupling constants.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and to piece together the molecular framework.

Mass Spectrometry:

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of this compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help to confirm the structure.

DNA Intercalation and Topoisomerase II Inhibition Assays

Fluorescence Intercalation Assay:

This assay measures the ability of chartreusin to bind to DNA by displacing a fluorescent dye.

-

A solution of calf thymus DNA (ctDNA) is prepared in a suitable buffer.

-

Ethidium bromide is added to the ctDNA solution, which fluoresces upon intercalation.

-

Chartreusin is titrated into the DNA-ethidium bromide solution.

-

The decrease in fluorescence intensity is measured, which is proportional to the binding affinity of chartreusin.

Topoisomerase II Inhibition Assay (Relaxation Assay):

This assay determines the inhibitory effect of chartreusin on the activity of topoisomerase II.

-

Supercoiled plasmid DNA is incubated with human Topoisomerase IIα in the presence of varying concentrations of chartreusin.

-

The reaction is stopped, and the DNA topoisomers are separated by agarose (B213101) gel electrophoresis.

-

Inhibition of topoisomerase II activity is observed as the persistence of the supercoiled DNA band, as the enzyme is prevented from relaxing the DNA.

Quantitative Data

DNA Binding Affinity of Chartreusin:

The binding of chartreusin to DNA is an enthalpy-driven process. The binding constant (K) has been determined to be 3.6 x 10⁵ M⁻¹ at 20°C in a solution containing 18 mM Na⁺.

Mechanism of Action of Chartreusin

The anticancer activity of chartreusin is primarily attributed to its interaction with DNA. The planar aromatic core of the this compound aglycone allows it to intercalate between DNA base pairs. This interaction is a crucial first step that leads to the inhibition of topoisomerase II, an essential enzyme for DNA replication and repair. By trapping the topoisomerase II-DNA cleavage complex, chartreusin induces single-strand DNA breaks, ultimately leading to apoptosis in cancer cells.

Conclusion

The discovery of this compound, the aglycone of chartreusin, has unveiled a fascinating chapter in the biosynthesis of natural products. The intricate enzymatic machinery that constructs this unique pentacyclic bislactone from a linear polyketide precursor highlights the remarkable chemical diversity found in nature. A thorough understanding of its biosynthesis, structure, and mechanism of action provides a solid foundation for future research. This includes the potential for synthetic and biosynthetic approaches to generate novel chartreusin analogs with improved therapeutic properties, offering promise for the development of new anticancer agents. The detailed experimental protocols and data presented in this guide are intended to facilitate these endeavors and contribute to the advancement of drug discovery and development.

References

- 1. Characterization of the biosynthesis gene cluster for the pyrrole polyether antibiotic calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chartarin Polyketide Synthase Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin (B1668571) is a complex aromatic polyketide glycoside with potent antitumor and antibiotic properties.[1] Its intricate pentacyclic bislactone aglycone, chartarin, is assembled by a type II polyketide synthase (PKS) system encoded within a dedicated biosynthetic gene cluster (BGC) in Streptomyces chartreusis.[2][3] Understanding the genetic and biochemical intricacies of the this compound PKS gene cluster is paramount for the rational design of novel chartreusin analogs with improved therapeutic profiles and for the development of engineered microbial strains for enhanced production. This technical guide provides a comprehensive overview of the this compound PKS gene cluster, detailing its genetic organization, the functions of its constituent enzymes, and the experimental protocols for its study.

Genetic Organization of the Chartreusin Biosynthetic Gene Cluster

The chartreusin biosynthetic gene cluster from S. chartreusis HKI-249 spans approximately 37 kb and harbors the complete genetic blueprint for the synthesis of this compound and its subsequent glycosylation to chartreusin.[3] The identity and function of this gene cluster have been confirmed through its successful heterologous expression in Streptomyces albus, a well-established host for the production of secondary metabolites.[3] The cluster encodes the minimal PKS enzymes, along with a suite of tailoring enzymes responsible for the intricate cyclization, oxidation, and rearrangement reactions that form the mature this compound core.

Table 1: Genes of the Chartreusin Biosynthetic Gene Cluster and their Putative Functions

| Gene | Putative Function |

| Minimal PKS | |

| chaA | Ketosynthase α (KSα) |

| chaB | Ketosynthase β (KSβ) / Chain Length Factor (CLF) |

| chaC | Acyl Carrier Protein (ACP) |

| Tailoring Enzymes | |

| chaK | Putative fourth-ring cyclase |

| chaX | NAD(P)H-dependent quinone reductase |

| chaU | Cyclase-like enzyme |

| chaJ | Cyclase-like enzyme |

| chaZ | Ketoreductase |

| chaE | Enzyme of unknown function |

| chaP | Non-heme iron-dependent dioxygenase |

| Glycosylation | |

| chaGT1 | Glycosyltransferase 1 |

| chaGT2 | Glycosyltransferase 2 |

| Regulation | |

| chaR | SARP-family transcriptional activator |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is a multi-step enzymatic cascade that begins with the assembly of a linear polyketide chain by the minimal PKS, followed by a series of intricate tailoring reactions. The proposed pathway involves an initial anthracycline-like intermediate that undergoes a significant oxidative rearrangement.[3]

Polyketide Chain Assembly

The formation of the this compound backbone is initiated by the minimal PKS system, comprising the ketosynthase subunits (ChaA and ChaB) and an acyl carrier protein (ChaC). This enzymatic machinery catalyzes the iterative condensation of malonyl-CoA extender units to generate a linear decaketide chain.[4]

Cyclization and Formation of the Anthracyclinone Intermediate

The nascent polyketide chain undergoes a series of cyclization reactions, orchestrated by cyclase enzymes, to form a tetracyclic anthracyclinone intermediate. The putative fourth-ring cyclase, ChaK, is believed to be involved in this critical step.[5]

Conversion of Auramycinone (B1197653) to Resomycin C: A Three-Enzyme Cascade

A key stage in the this compound biosynthesis is the conversion of the tetracyclic intermediate, auramycinone, to resomycin C. This transformation is catalyzed by a remarkable three-enzyme cascade involving ChaX, ChaU, and ChaJ.[5]

-

Reduction by ChaX: The pathway commences with the NAD(P)H-dependent quinone reductase, ChaX, which reduces auramycinone.[5]

-

Dehydration by ChaU: The reduced intermediate is then acted upon by the cyclase-like enzyme, ChaU, which catalyzes a dehydration reaction to form 9,10-dehydroauramycinone.[5]

-

Second Dehydration by ChaJ: The final step in this cascade is another dehydration reaction, mediated by the cyclase-like enzyme ChaJ, which converts 9,10-dehydroauramycinone to resomycin C.[5]

Final Tailoring Steps to this compound

The intermediate, resomycin C, undergoes further modifications to yield the final pentacyclic bislactone structure of this compound. These final tailoring steps are thought to involve the activities of a ketoreductase (ChaZ), an enzyme of yet unknown function (ChaE), and a non-heme iron-dependent dioxygenase (ChaP).[6]

Experimental Protocols

Heterologous Expression of the Chartreusin Gene Cluster in Streptomyces albus

This protocol outlines a general workflow for the heterologous expression of the chartreusin BGC. Specific conditions and vector choices should be optimized based on the available laboratory resources and the specific S. albus host strain.

a. Cosmid Library Construction and Screening:

-

Isolate high-molecular-weight genomic DNA from Streptomyces chartreusis.

-

Partially digest the genomic DNA with a suitable restriction enzyme (e.g., Sau3AI) and ligate the fragments into a cosmid vector (e.g., SuperCos1).

-

Package the ligation mixture into lambda phage particles and transduce an E. coli host.

-

Screen the resulting cosmid library by colony hybridization using probes designed from conserved regions of type II PKS genes (e.g., actI from the actinorhodin (B73869) BGC).

b. Subcloning and Transformation of S. albus

-

Isolate the positive cosmid DNA containing the chartreusin BGC.

-

Subclone the entire BGC into a suitable Streptomyces expression vector that integrates into the host chromosome (e.g., pSET152-based vectors).

-

Prepare protoplasts of the S. albus host strain.

-

Transform the S. albus protoplasts with the expression vector containing the chartreusin BGC using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Select for transformants using an appropriate antibiotic resistance marker.

c. Fermentation and Product Analysis:

-

Cultivate the recombinant S. albus strains in a suitable production medium (e.g., R5A medium) at 30°C for 5-7 days.

-

Extract the culture broth with an equal volume of ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in methanol.

-

Analyze the extract for the production of chartreusin and its intermediates by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

In Vitro Enzymatic Assay for the ChaX/ChaU/ChaJ Cascade

This protocol describes a method to reconstitute the three-enzyme cascade that converts auramycinone to resomycin C.

a. Enzyme Preparation:

-

Clone the genes encoding ChaX, ChaU, and ChaJ into an E. coli expression vector (e.g., pET series) with an N-terminal His6-tag.

-

Express the proteins in E. coli BL21(DE3) by inducing with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Purify the recombinant proteins using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

-

Verify the purity and concentration of the enzymes by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).

b. Enzymatic Reaction:

-

Prepare a reaction mixture containing:

-

50 µM Auramycinone (substrate)

-

1-5 µM of each purified enzyme (ChaX, ChaU, ChaJ)

-

1 mM NAD(P)H (for ChaX activity)

-

50 mM Tris-HCl buffer (pH 7.5)

-

-

Incubate the reaction mixture at 30°C for 1-2 hours.

-

Quench the reaction by adding an equal volume of ice-cold methanol.

-

Centrifuge the mixture to pellet the precipitated protein.

c. Product Analysis:

-

Analyze the supernatant by HPLC or LC-MS to detect the consumption of auramycinone and the formation of 9,10-dehydroauramycinone and resomycin C.

-

Use authentic standards for product identification and quantification.

Visualizations

This compound Biosynthesis Signaling Pathway

Caption: Proposed biosynthetic pathway of this compound from malonyl-CoA.

Experimental Workflow for Heterologous Expression

Caption: Workflow for heterologous expression of the chartreusin BGC.

Logical Relationship of the ChaX/ChaU/ChaJ Cascade

Caption: Enzymatic logic of the auramycinone to resomycin C conversion.

References

- 1. Recent Advances in the Heterologous Biosynthesis of Natural Products from Streptomyces | MDPI [mdpi.com]

- 2. Frontiers | Cloning and Heterologous Expression of a Large-sized Natural Product Biosynthetic Gene Cluster in Streptomyces Species [frontiersin.org]

- 3. Engineering of Streptomyces lividans for heterologous expression of secondary metabolite gene clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Streptomyces as Microbial Chassis for Heterologous Protein Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Chartarin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartarin, a natural product of the benzonaphthopyranone class, has demonstrated significant potential as an anticancer agent due to its dual mechanism of action: DNA intercalation and inhibition of topoisomerase II. This technical guide provides a comprehensive overview of this compound's molecular interactions and cellular effects. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanism of action and impact on cellular signaling pathways, intended to serve as a valuable resource for ongoing research and drug development.

Introduction

This compound is a potent antitumor agent that exerts its cytotoxic effects through a multifaceted mechanism.[1] It belongs to a class of compounds known for their ability to interact with DNA and interfere with essential cellular processes. The core of this compound's activity lies in its ability to insert itself between the base pairs of DNA (intercalation) and to inhibit the function of topoisomerase II, a critical enzyme involved in DNA replication, transcription, and chromosome segregation.[2] Topoisomerase II resolves DNA topological problems by creating transient double-strand breaks, allowing another DNA segment to pass through, and then religating the break. By disrupting this process, this compound induces catastrophic DNA damage in cancer cells, leading to apoptosis.[2]

Quantitative Data

The following tables summarize the key quantitative parameters related to this compound's biological activity.

Table 1: DNA Binding and Topoisomerase II Inhibition

| Parameter | Value | Experimental Conditions | Source(s) |

| DNA Binding Constant (K) | 3.6 x 10⁵ M⁻¹ | 20°C, 18 mM Na⁺ | [3] |

| Topoisomerase II Inhibition (IC50) | Not explicitly reported in the reviewed literature. A potent inhibitor. | The IC50 value can be determined by quantifying the inhibition of supercoiled DNA relaxation.[2] | [3] |

Table 2: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Source(s) |

| HCT116 | Colon Cancer | < 13 | [2] |

| BxPC3 | Pancreatic Cancer | < 13 | [2] |

| ES-2 | Ovarian Cancer | < 13 | [2] |

| T47D | Breast Cancer | > 13 | [2] |

Mechanism of Action

DNA Intercalation

This compound's planar aromatic structure allows it to insert between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, which can interfere with the binding of proteins involved in replication and transcription, contributing to its cytotoxic effects.

Topoisomerase II Inhibition: A Poisonous Interaction

This compound acts as a topoisomerase II "poison." Instead of preventing the enzyme from binding to DNA, it stabilizes the "cleavage complex," a transient intermediate in the enzyme's catalytic cycle where the DNA is cleaved and covalently attached to topoisomerase II.[2] By preventing the religation of the DNA strands, this compound leads to an accumulation of double-strand breaks, which are highly toxic to the cell and trigger apoptotic pathways.[2]

Cellular Signaling Pathways

Transcriptomic analysis of human ovarian cancer (ES-2) cells treated with this compound revealed a significant downregulation of the oxidative phosphorylation (OXPHOS) pathway.[4] This metabolic pathway is crucial for cellular energy production and is often upregulated in cancer cells to meet their high energy demands. By inhibiting OXPHOS, this compound can disrupt the energy supply of cancer cells, contributing to its anti-proliferative effects.

Experimental Protocols

DNA Intercalation Assays

This assay determines the ability of a compound to intercalate into DNA by measuring the displacement of ethidium (B1194527) bromide, a fluorescent dye that intercalates into DNA.

-

Materials: Calf Thymus DNA (ctDNA), Ethidium Bromide (EtBr), this compound, Tris-HCl buffer.

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer.

-

Measure the initial fluorescence of the DNA-EtBr complex.

-

Titrate the solution with increasing concentrations of this compound.

-

Measure the fluorescence after each addition. A decrease in fluorescence indicates the displacement of EtBr by this compound, confirming intercalation.

-

This assay measures the increase in the melting temperature (Tm) of DNA upon ligand binding. Intercalating agents stabilize the DNA double helix, leading to a higher Tm.

-

Materials: ctDNA, this compound, appropriate buffer (e.g., saline-sodium citrate).

-

Procedure:

-

Prepare two samples of ctDNA in buffer, one with and one without this compound.

-

Slowly heat the samples while monitoring the absorbance at 260 nm.

-

The Tm is the temperature at which 50% of the DNA is denatured.

-

An increase in the Tm of the this compound-treated sample compared to the control indicates intercalation.

-

Topoisomerase II Inhibition Assays

This assay measures the inhibition of topoisomerase II-mediated relaxation of supercoiled plasmid DNA.

-

Materials: Supercoiled plasmid DNA (e.g., pBR322), Human Topoisomerase IIα, this compound, assay buffer, ATP, loading dye, agarose (B213101) gel, ethidium bromide.

-

Procedure:

-

Set up reactions containing supercoiled DNA, topoisomerase II, ATP, and varying concentrations of this compound.

-

Incubate the reactions at 37°C.

-

Stop the reactions and separate the DNA topoisomers (supercoiled, relaxed) by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands.

-

Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control. The IC50 value is the concentration of this compound that results in 50% inhibition of DNA relaxation.[2]

-

This assay directly measures the ability of a compound to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in linear DNA.

-

Materials: Supercoiled plasmid DNA, Human Topoisomerase IIα, this compound, assay buffer, ATP, SDS, Proteinase K, loading dye, agarose gel, ethidium bromide.

-

Procedure:

-

Incubate supercoiled plasmid DNA with topoisomerase II and varying concentrations of this compound in the presence of ATP.

-

Terminate the reaction by adding SDS and Proteinase K to trap the cleavage complex and digest the protein.

-

Analyze the DNA products by agarose gel electrophoresis.

-

An increase in the amount of linear DNA with increasing this compound concentration indicates the stabilization of the cleavage complex.

-

Conclusion

This compound is a promising anticancer agent with a well-defined dual mechanism of action involving DNA intercalation and topoisomerase II poisoning. Its ability to induce extensive DNA damage and disrupt cellular energy metabolism provides a strong rationale for its further investigation and development. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this compound and its analogs. Future studies should focus on determining the precise IC50 value for topoisomerase II inhibition and further elucidating the downstream signaling events following the downregulation of oxidative phosphorylation to better understand its complete cellular impact.

References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. Down-regulation of oxidative phosphorylation in the liver by expression of the ATPase inhibitory factor 1 induces a tumor-promoter metabolic state - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Chartarin in Chartreusin Cytotoxicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin (B1668571) is a complex glycosidic antibiotic with potent antitumor properties. Its cytotoxicity is a result of a multi-faceted mechanism of action, primarily revolving around its interaction with cellular DNA and the subsequent triggering of cell death pathways. The chartreusin molecule is composed of two key components: the planar aromatic aglycone, chartarin , and a disaccharide chain. This technical guide provides a comprehensive analysis of the role of the this compound core in the overall cytotoxicity of chartreusin, supported by quantitative data, detailed experimental methodologies, and visual representations of the key cellular pathways and experimental workflows involved. While direct quantitative biological data for the isolated this compound aglycone is limited in publicly available literature, its central role can be elucidated through the study of chartreusin and its derivatives.

Core Mechanism of Action: The Intercalating Role of this compound

The primary mechanism by which this compound contributes to chartreusin's cytotoxicity is through DNA intercalation . The planar, polycyclic aromatic structure of the this compound chromophore allows it to insert itself between the base pairs of the DNA double helix.[1] This physical insertion leads to a distortion of the DNA structure, which in turn interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][3] The hydrophobic transfer of the this compound chromophore from solution to the DNA intercalating site is a major contributor to the free energy of binding.[4][5]

Data Presentation

Table 1: In Vitro Cytotoxicity of Chartreusin and its Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of chartreusin and its analogs against various human cancer cell lines. The data highlights that while chartreusin is potent, modifications to the disaccharide moiety, as seen in Elsamicin A and B which share the same this compound core, can significantly modulate the cytotoxic activity, indicating the crucial role of the sugar chains in the overall efficacy.[2][6][7]

| Compound | HCT116 (Colon Cancer) IC50 (µM) | BxPC3 (Pancreatic Cancer) IC50 (µM) | T47D (Breast Cancer) IC50 (µM) | ES-2 (Ovarian Cancer) IC50 (µM) |

| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 |

| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 |

| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 |

| D329C | > 50 | > 50 | > 50 | > 50 |

Data sourced from studies on the synthesis and bioactivity of chartreusin derivatives.[6][7]

Table 2: DNA Binding Affinity of Chartreusin

The DNA binding affinity of chartreusin, driven by the this compound moiety, has been quantified by its binding constant (K).

| Compound | Binding Constant (K) (M⁻¹) | Experimental Conditions |

| Chartreusin | 3.6 x 10⁵ | 20°C, 18 mM Na⁺ |

Data from thermodynamic characterization of chartreusin-DNA interaction.[1][4][5]

Signaling Pathways and Cellular Consequences

The interaction of the this compound core with DNA initiates a cascade of cellular events, leading to cytotoxicity.

DNA Damage Response and Topoisomerase II Inhibition

This compound-mediated DNA intercalation can lead to the formation of single-strand DNA breaks.[8][9] Furthermore, chartreusin acts as a topoisomerase II inhibitor .[8][9] Topoisomerase II is a crucial enzyme that resolves DNA topological issues during replication and transcription. Chartreusin stabilizes the cleavage complex of topoisomerase II with DNA, preventing the re-ligation of the DNA strands and leading to the accumulation of double-strand breaks. This accumulation of DNA damage triggers the DNA Damage Response (DDR) pathway.

Caption: this compound-mediated DNA damage induction pathway.

Cell Cycle Arrest

The activation of the DDR pathway leads to the arrest of the cell cycle, providing the cell an opportunity to repair the DNA damage. Chartreusin has been shown to induce a strong block at the G2/M checkpoint of the cell cycle. This prevents the damaged cells from entering mitosis, thereby halting proliferation.

Caption: Chartreusin-induced cell cycle arrest at the G2/M phase.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell undergoes programmed cell death, or apoptosis . Chartreusin is known to induce apoptosis through the intrinsic pathway, which is initiated by mitochondrial stress. The generation of Reactive Oxygen Species (ROS) has also been implicated as an alternative mechanism contributing to chartreusin's cytotoxicity.[8][9]

Caption: Intrinsic apoptosis pathway induced by chartreusin.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of chartreusin by measuring the metabolic activity of cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Chartreusin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of chartreusin in complete culture medium. Remove the old medium and add 100 µL of the chartreusin dilutions to the respective wells. Include vehicle controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay determines the inhibitory effect of chartreusin on topoisomerase II activity by measuring the relaxation of supercoiled plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Assay buffer (containing ATP)

-

Chartreusin stock solution

-

Agarose (B213101) gel electrophoresis system

-

DNA staining dye (e.g., ethidium (B1194527) bromide)

-

UV transilluminator

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the desired concentration of chartreusin or vehicle control.

-

Enzyme Addition: Add human Topoisomerase II to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the amount of supercoiled and relaxed DNA in each lane to determine the percentage of inhibition.

Caption: Workflow for the Topoisomerase II DNA relaxation assay.

Conclusion

The this compound moiety is the core structural component responsible for the DNA intercalating activity of chartreusin, which is the foundational event in its cytotoxic mechanism. This interaction triggers a cascade of cellular responses, including the inhibition of topoisomerase II, induction of DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. While the this compound core is essential for initiating this cytotoxic cascade, the disaccharide chain plays a critical role in modulating the potency and specificity of the entire molecule. Further research focusing on the isolated biological activities of the this compound aglycone will provide a more definitive understanding of its precise contribution to the overall therapeutic potential of chartreusin and its derivatives. This knowledge is invaluable for the rational design of new and more effective anticancer agents.

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Thermodynamic characterization of the multivalent binding of chartreusin to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. benchchem.com [benchchem.com]

- 7. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 8. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Chartreusin-Induced Reactive Oxygen Species Generation in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chartreusin (B1668571) is a natural polyketide glycoside with potent antitumor properties.[1] Its complex chemical structure, featuring the aglycone chartarin, has drawn significant interest in the field of oncology. While the precise mechanisms of its anticancer activity are still under investigation, a growing body of evidence suggests that many natural compounds exert their cytotoxic effects against cancer cells through the generation of reactive oxygen species (ROS).[2][3][4][5][6] This guide provides a comprehensive technical overview of the potential role of ROS in the therapeutic action of Chartreusin, detailing proposed mechanisms, key signaling pathways, and robust experimental protocols for investigation.

Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their increased metabolic rate.[2] This makes them more vulnerable to further ROS insults that can overwhelm their antioxidant capacity, leading to irreversible cellular damage and apoptosis.[2][4] It is hypothesized that Chartreusin may leverage this vulnerability by promoting intracellular ROS accumulation.

Proposed Mechanisms of Chartreusin-Induced ROS Generation

The generation of ROS by therapeutic agents can occur through several mechanisms. Based on the actions of other natural compounds, the following are potential pathways by which Chartreusin may induce ROS in cancer cells:

-

Mitochondrial Electron Transport Chain (ETC) Disruption: Mitochondria are a primary source of intracellular ROS.[7][8][9][10] Chartreusin may interfere with the electron flow through the ETC complexes (specifically Complex I and III), leading to the leakage of electrons and the subsequent reduction of molecular oxygen to form superoxide (B77818) anions (O₂⁻•).[9][10]

-

NADPH Oxidase (NOX) Activation: The NOX family of enzymes are dedicated to ROS production and are often dysregulated in cancer.[11][12][13][14] Chartreusin could potentially activate NOX enzymes, leading to a significant increase in superoxide production.[13]

These primary ROS, like superoxide, can be converted to other reactive species such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), which can then inflict widespread damage on cellular macromolecules.[7][15]

Key Signaling Pathways Activated by ROS

Elevated intracellular ROS levels can trigger a cascade of signaling events that ultimately lead to programmed cell death. Understanding these pathways is crucial for elucidating the mechanism of action of Chartreusin.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including JNK, p38, and ERK, are key regulators of cellular responses to stress. ROS can activate JNK and p38, which in turn can phosphorylate downstream targets to promote apoptosis.[16][17][18]

Caption: ROS-mediated activation of the MAPK pathway leading to apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. ROS can inhibit the activity of PTEN, a negative regulator of the PI3K/Akt pathway, leading to increased cell survival.[5][19] However, under certain conditions, excessive ROS can lead to the downregulation of Akt phosphorylation, thereby promoting apoptosis.[20]

Caption: Inhibition of the PI3K/Akt survival pathway by Chartreusin-induced ROS.

Apoptosis Induction Pathway

ROS can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which activates a caspase cascade (caspase-9 and -3), resulting in apoptosis.[21]

Caption: The intrinsic apoptosis pathway initiated by mitochondrial ROS.

Experimental Protocols

To investigate the role of ROS in Chartreusin's anticancer activity, a series of well-controlled experiments are necessary.

Experimental Workflow

The overall workflow for these investigations is outlined below.

Caption: A typical experimental workflow for studying Chartreusin-induced ROS.

Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effect of Chartreusin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

Chartreusin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

-

After 24 hours, treat the cells with various concentrations of Chartreusin. Include a vehicle control (e.g., DMSO).

-

Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Intracellular ROS Detection (DCFH-DA Assay)

Objective: To measure the overall intracellular ROS levels after Chartreusin treatment.[22][23]

Materials:

-

Cancer cell line

-

6-well plates or 96-well black, clear-bottom plates

-

Chartreusin

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or microplate reader

Protocol:

-

Seed cells in the appropriate plates.

-

Treat cells with Chartreusin for various time points.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (typically 10-20 µM in serum-free medium) and incubate for 30-45 minutes at 37°C in the dark.[22]

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microscope or plate reader.[22]

Mitochondrial Superoxide Detection (MitoSOX™ Red Assay)

Objective: To specifically measure superoxide levels in the mitochondria.[24]

Materials:

-

Cancer cell line

-

MitoSOX™ Red reagent

-

HBSS or PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Culture and treat cells with Chartreusin as described previously.

-

Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS or PBS.[22]

-

Resuspend cells in the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.[22]

-

Wash the cells gently with warm PBS.

-

Analyze the cells immediately by flow cytometry or fluorescence microscopy (excitation ~510 nm, emission ~580 nm).[25]

Western Blot Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in ROS-mediated signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-p-Akt, anti-Akt, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse the cells and determine the protein concentration of each sample.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantitative Data Presentation

The following tables are templates for organizing the quantitative data obtained from the proposed experiments.

Table 1: Effect of Chartreusin on Cancer Cell Viability (MTT Assay)

| Chartreusin Conc. (µM) | 24h Viability (% of Control) | 48h Viability (% of Control) | 72h Viability (% of Control) |

| 0 (Control) | 100 ± SD | 100 ± SD | 100 ± SD |

| 0.1 | Value ± SD | Value ± SD | Value ± SD |

| 1 | Value ± SD | Value ± SD | Value ± SD |

| 10 | Value ± SD | Value ± SD | Value ± SD |

| 100 | Value ± SD | Value ± SD | Value ± SD |

SD: Standard Deviation

Table 2: Chartreusin-Induced Intracellular ROS Production (DCFH-DA Assay)

| Treatment | Time Point | Fold Increase in DCF Fluorescence (vs. Control) |

| Control | 1h | 1.0 ± SD |

| Chartreusin (X µM) | 1h | Value ± SD |

| Control | 4h | 1.0 ± SD |

| Chartreusin (X µM) | 4h | Value ± SD |

| Chartreusin + NAC | 4h | Value ± SD |

NAC: N-acetylcysteine (ROS scavenger)

Table 3: Chartreusin-Induced Mitochondrial Superoxide Production (MitoSOX Red Assay)

| Treatment | Time Point | Mean Fluorescence Intensity (MFI) |

| Control | 2h | Value ± SD |

| Chartreusin (X µM) | 2h | Value ± SD |

| Chartreusin (Y µM) | 2h | Value ± SD |

| Chartreusin (X µM) + MitoTEMPO | 2h | Value ± SD |

MitoTEMPO: Mitochondria-targeted antioxidant

Table 4: Densitometric Analysis of Western Blot Results

| Protein Target | Control (Relative Density) | Chartreusin (X µM) (Relative Density) |

| p-JNK/JNK | 1.0 ± SD | Value ± SD |

| p-p38/p38 | 1.0 ± SD | Value ± SD |

| p-Akt/Akt | 1.0 ± SD | Value ± SD |

| Cleaved Caspase-3 | Value ± SD | Value ± SD |

Values are normalized to a loading control like β-actin.

Conclusion

This technical guide provides a framework for investigating the role of reactive oxygen species in the anticancer mechanism of Chartreusin. By employing the detailed experimental protocols and systematically analyzing the resulting data, researchers can elucidate the key signaling pathways involved and contribute to the development of this promising natural product as a therapeutic agent. The pro-oxidant activity of Chartreusin, if confirmed, could represent a significant vulnerability in cancer cells that can be exploited for therapeutic gain.

References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cancer Therapy by Catechins Involves Redox Cycling of Copper Ions and Generation of Reactive Oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ROS in cancer therapy: the bright side of the moon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. Reactive oxygen species (ROS) in cancer pathogenesis and therapy: An update on the role of ROS in anticancer action of benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Reactive Oxygen Species Generation in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CARDIAC MITOCHONDRIA AND ROS GENERATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cardiac mitochondria and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinone compounds regulate the level of ROS production by the NADPH oxidase Nox4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting ROS production through inhibition of NADPH oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Production of Reactive Oxygen Species by Plant NADPH Oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enhanced ROS production by NADPH oxidase is correlated to changes in antioxidant enzyme activity in human heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactive oxygen species generation and signaling in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quinalizarin Induces Apoptosis through Reactive Oxygen Species (ROS)-Mediated Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription 3 (STAT3) Signaling Pathways in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Akt downregulation by flavin oxidase-induced ROS generation mediates dose-dependent endothelial cell damage elicited by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Implication of mitochondria-derived ROS and cardiolipin peroxidation in N-(4-hydroxyphenyl)retinamide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Measurement of Mitochondrial ROS Production - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

The Biological Activity of Chartarin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chartarin is the aglycone core of chartreusin (B1668571), a potent antitumor agent produced by Streptomyces chartreusis.[1] Chartreusin and its synthetic and naturally occurring derivatives, such as Elsamicin A and B, represent a class of aromatic polycyclic polyketide glycosides with significant therapeutic potential.[2][3][4] These compounds have demonstrated profound cytotoxic effects against a range of human cancer cell lines, operating through diverse mechanisms including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS).[3][5][6] Recent transcriptomic analyses have further revealed that structural modifications, particularly in the appended sugar moieties, lead to distinct effects on critical cellular signaling pathways.[3][6] This guide provides a comprehensive overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action to support ongoing research and drug development efforts.

Comparative Anticancer Activity

The cytotoxic potential of this compound derivatives has been systematically evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this activity, with lower values indicating higher potency. The derivatives Elsamicin A and B, in particular, have shown profound and broad cytotoxic effects.[3][7] In contrast, the derivative D329C displayed negligible activity in the tested cell lines.[3][7]

Table 1: Cytotoxic Activities (IC₅₀ in µM) of Chartreusin and Its Derivatives Against Human Cancer Cell Lines

| Compound | HCT116 (Colorectal Carcinoma) | BxPC3 (Pancreatic Carcinoma) | T47D (Breast Carcinoma) | ES-2 (Ovarian Carcinoma) | Data Source |

| Chartreusin | 12.87 | 10.15 | > 50 | 5.70 | [3][7] |

| Elsamicin A | 21.34 | 12.55 | 28.32 | 1.00 | [3][7] |

| Elsamicin B | 30.99 | 15.85 | 18.23 | 2.51 | [3][7] |

| D329C | > 50 | > 50 | > 50 | > 50 | [3][7] |

Note: The data indicates that while Chartreusin is potent against HCT116, BxPC3, and ES-2 lines, its effectiveness is lower against the T47D breast cancer cell line.[3][7] Elsamicin A was found to be particularly effective against the ES-2 ovarian cancer cell line.[7]

Mechanisms of Action

This compound-type glycosides exert their antineoplastic effects through a multi-faceted approach. The foundational mechanisms involve direct interaction with cellular macromolecules and the induction of oxidative stress, leading to apoptosis.[3][5][6]

Core Antineoplastic Mechanisms

The primary modes of action for this class of compounds include:

-

DNA Intercalation: The planar aromatic structure allows the molecule to insert between DNA base pairs, disrupting DNA replication and transcription.[3][6]

-

Topoisomerase II Inhibition: By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of DNA strands, leading to double-strand breaks.[3][6]

-

Reactive Oxygen Species (ROS) Generation: The compounds can participate in redox cycling, leading to the production of ROS which causes widespread cellular damage, including single-strand DNA breaks.[3][6]

References

- 1. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

Chartarin: A Technical Guide to Isolation and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Chartarin, the aglycone core of the potent antitumor antibiotic Chartreusin (B1668571). Produced by the bacterium Streptomyces chartreusis, this compound possesses a distinctive bis-lactone (B144190) scaffold derived from an anthracycline-type polyketide.[1][2][3] This document details the methodologies for obtaining this compound from its natural glycoside precursor, Chartreusin, and outlines the analytical techniques for its structural elucidation and characterization.

Isolation of this compound

The isolation of this compound is achieved through the fermentative production of its glycosylated form, Chartreusin, followed by acidic hydrolysis to cleave the sugar moieties.

Fermentation of Streptomyces chartreusis for Chartreusin Production

The production of Chartreusin can be carried out by culturing Streptomyces chartreusis. Optimal yields can be achieved by supplementing the fermentation media. For instance, the addition of D-fucose to the media has been shown to increase Chartreusin titers significantly.[1]

Table 1: Fermentation Parameters for Chartreusin Production

| Parameter | Value/Condition |

| Microorganism | Streptomyces chartreusis |

| Fermentation Broth | - |

| Peak Concentration | 200 to 300 µg/ml |

| Yield Enhancement | Incorporation of D-fucose |

Extraction and Purification of Chartreusin

Following fermentation, Chartreusin is extracted from the fermentation broth and purified using standard chromatographic techniques.

Acidic Hydrolysis of Chartreusin to Yield this compound

While a specific, detailed protocol for the hydrolysis of Chartreusin to this compound is not extensively documented in publicly available literature, a generalized approach based on standard organic chemistry techniques for the cleavage of glycosidic bonds can be employed. This typically involves heating the glycoside in the presence of a strong acid.

Generalized Experimental Protocol: Acidic Hydrolysis of Chartreusin

-

Dissolution: Dissolve the purified Chartreusin in a suitable solvent, such as a mixture of methanol (B129727) and water.

-

Acidification: Add a strong acid, such as hydrochloric acid or sulfuric acid, to the solution to achieve a final concentration sufficient for hydrolysis.

-

Heating: Heat the reaction mixture under reflux for a period of time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After completion of the reaction, cool the mixture and neutralize the acid with a suitable base. Extract the aglycone, this compound, using an appropriate organic solvent like ethyl acetate.

-

Purification: Wash the organic extract, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude this compound can then be purified using chromatographic methods such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic and spectrometric techniques. It is important to note that much of the detailed spectroscopic data available in the literature pertains to synthetic derivatives of this compound, as the focus of recent research has been on total synthesis.[4][5]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling and formulation.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₀O₈ |

| Molecular Weight | 378.29 g/mol |

| Appearance | - |

| Solubility | Low in common glycosylation solvents due to its planar pentacyclic skeleton.[4] |

Spectroscopic and Spectrometric Data

Detailed spectroscopic analysis is crucial for confirming the identity and purity of isolated or synthesized this compound. The following tables summarize the expected data based on the known structure and information from synthetic analogues.

Table 3: ¹H NMR Spectroscopic Data for this compound Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Anomeric Protons (of glycosides) | 5.46, 5.53 | d | 7.6, 7.8 |

| Note: Data is for synthetic this compound 10-O-monosaccharide glycosides.[6] |

Table 4: ¹³C NMR Spectroscopic Data for this compound

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z |

| High-Resolution Mass Spectrometry (HRMS) | ESI | [M+H]⁺ or [M-H]⁻ |

Table 6: UV-Vis and IR Spectroscopic Data for this compound

| Technique | Wavelength/Wavenumber |

| UV-Vis Spectroscopy | - |

| Infrared (IR) Spectroscopy | - |

Biological Activity and Signaling Pathways

Chartreusin, the glycosylated form of this compound, exhibits significant antitumor activity.[7] The proposed mechanisms of action for Chartreusin and its derivatives include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS).[3] RNA sequencing analysis of cancer cells treated with Chartreusin derivatives has revealed alterations in global transcriptional profiles, with enrichment in the downregulated oxidative phosphorylation (OXPHOS) pathway.[6]

The specific biological activities and signaling pathways directly modulated by the this compound aglycone alone have not been extensively described in the available scientific literature. Further research is required to elucidate the contribution of the aglycone core to the overall bioactivity of Chartreusin.

Experimental Workflows and Logical Relationships

Isolation and Characterization Workflow

Caption: Workflow for the isolation and characterization of this compound.

Biosynthetic Origin of this compound

Caption: Biosynthetic derivation of the this compound core.

References

- 1. Collective total synthesis of chartreusin derivatives and bioactivity investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05629A [pubs.rsc.org]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. researchgate.net [researchgate.net]

- 6. Collective total synthesis of chartreusin derivatives and bioactivity investigations - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Chartarin Production in Streptomyces chartreusis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the biosynthesis of chartarin, the aglycone of the potent antitumor agent chartreusin (B1668571), by the actinomycete Streptomyces chartreusis. We delve into the genetic architecture of the biosynthetic pathway, present key production data, and outline detailed experimental protocols relevant to the study and manipulation of this valuable natural product.

Introduction to Streptomyces chartreusis

Streptomyces chartreusis is a soil-dwelling, Gram-positive bacterium belonging to the genus Streptomyces, which is renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics.[1][2][3] First isolated from African soil, S. chartreusis is the natural producer of several bioactive compounds, most notably the aromatic polyketide glycoside, chartreusin.[2][4] Chartreusin exhibits significant antiproliferative and antibiotic activities, which are largely attributed to its unique pentacyclic bislactone aglycone, this compound.[4][5] The potent bioactivity of chartreusin has led to its investigation as a potential anticancer agent, with some derivatives entering phase II clinical trials.[5][6]

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a complex process orchestrated by a Type II polyketide synthase (PKS) system.[7][8] In these systems, a series of enzymes work iteratively to construct a polyketide chain from simple carboxylic acid units, which is then subjected to a cascade of cyclization and modification reactions to form the final complex aromatic structure.[7]

The genetic blueprint for this compound and subsequent chartreusin biosynthesis is encoded within a dedicated biosynthetic gene cluster (BGC), designated as the cha cluster.[7][9] Key characteristics of this BGC are summarized below.

| Parameter | Value | Reference |

| Organism | Streptomyces chartreusis HKI-249 | [9] |

| BGC Size | ~37 kb | [7][9] |

| BGC Type | Type II Polyketide Synthase (PKS) | [7] |

| Confirmation | Heterologous expression in Streptomyces albus | [4][9] |

The cha cluster contains genes for the minimal PKS (ketosynthase subunits and an acyl carrier protein), as well as a suite of tailoring enzymes responsible for cyclization, oxidation, and rearrangement, and regulatory proteins.[7]

The formation of the this compound aglycone is a multi-stage process:

-

Polyketide Chain Assembly : A minimal Type II PKS system constructs a linear polyketide chain through the iterative condensation of malonyl-CoA extender units.[4]

-

Formation of an Anthracycline Intermediate : The polyketide chain undergoes a series of cyclization and dehydration reactions to form a tetracyclic anthracycline-type intermediate.[9][10] The enzyme ChaK is proposed to be the fourth ring cyclase.[5]

-

Oxidative Rearrangement : In a key and unusual step, the anthracycline intermediate undergoes an oxidative rearrangement to form the unique pentacyclic bislactone scaffold of this compound.[9][10] This involves a three-enzyme cascade where ChaX (a quinone reductase) and ChaU catalyze a 9,10-dehydration, followed by a 7,8-dehydration catalyzed by ChaJ.[5] A subsequent dioxygenase, ChaP, catalyzes two successive oxidative C-C bond cleavages followed by lactonization to form the final aglycone.[10]

-

Glycosylation : While not part of this compound formation itself, the pathway continues with the glycosylation of the this compound aglycone by glycosyltransferases (e.g., ChaGT1, ChaGT2) to yield the final product, chartreusin, which is decorated with D-fucose and D-digitalose moieties.[4][7]

Genetic Regulation

The expression of biosynthetic gene clusters in Streptomyces is tightly controlled, often involving pathway-specific regulators.[11] Bioinformatic analysis of the cha cluster has identified a gene encoding a SARP-family (Streptomyces antibiotic regulatory protein) regulator.[7] These proteins are a well-known class of transcriptional activators that bind to promoter regions within the BGC to initiate the transcription of the biosynthetic genes. The activation of this SARP regulator is a critical step for initiating the production of this compound.

Production, Extraction, and Purification

Fermentation of S. chartreusis can yield significant titers of chartreusin. Studies have shown that supplementation of the fermentation media can dramatically increase production yields.

| Condition | Titer (µg/ml) | Improvement | Reference |

| Standard Fermentation | 200 - 300 | - | [12][13] |

| + d-Fucose Supplement | - | 200 - 300% | [12][13] |

Protocol 1: Cultivation of Streptomyces chartreusis for this compound Production

This protocol describes general liquid culture conditions for secondary metabolite production.[1]

-

Inoculum Preparation : Aseptically transfer a single colony or a spore suspension of S. chartreusis into a flask containing a suitable seed medium (e.g., Tryptone Yeast Extract Broth, ISP-1). Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.[1][14]

-

Production Culture : Inoculate the production medium (e.g., a modified ISP-2 broth or R5A medium) with 5-10% (v/v) of the seed culture.[4][15] For enhanced production, supplement the medium with d-fucose.[12]

-

Fermentation : Incubate the production culture in a shaker at 28-30°C with vigorous shaking (200 rpm) for 7-10 days.[14][15] Monitor the growth and production periodically.

-

Harvesting : After the incubation period, separate the mycelial biomass from the culture broth by centrifugation or filtration. The chartreusin/chartarin is typically found in both the broth and the mycelium.[15]

Protocol 2: Extraction and Purification of this compound/Chartreusin

This protocol provides a general workflow for isolating the target compound from the fermentation culture.

-

Extraction : Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297).[4] For the mycelial mass, perform a solvent extraction using a mixture of methanol (B129727) and ethyl acetate (e.g., 3:1 v/v).[16] Combine the organic extracts.

-

Concentration : Concentrate the pooled organic extract in vacuo using a rotary evaporator to yield a crude extract.

-

Purification (Initial) : The crude extract can be partially purified by precipitation. Add methanol to the concentrated crude extract, stir, and store at 4°C overnight to precipitate the crude chartreusin.[16] Filter and wash the solid with cold methanol and hexane, then dry.

-

Chromatographic Purification : For high-purity this compound or chartreusin, further purification is required. Employ chromatographic techniques such as macroporous resin chromatography (e.g., using AB-8 resin) followed by preparative High-Performance Liquid Chromatography (prep-HPLC).[17][18]

Protocol 3: Heterologous Expression of the cha Gene Cluster

This protocol outlines the key steps to produce this compound in a host organism like S. albus, which has been successfully used to confirm the function of the cha BGC.[4][9]

References

- 1. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Streptomyces chartreusis - Wikipedia [en.wikipedia.org]

- 3. scholars.unh.edu [scholars.unh.edu]

- 4. benchchem.com [benchchem.com]

- 5. Three-Enzyme Cascade Catalyzes Conversion of Auramycinone to Resomycin in Chartreusin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of the antitumor agent chartreusin involves the oxidative rearrangement of an anthracyclic polyketide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Chartreusin: production and microbiological assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chartreusin: Production and Microbiological Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Growth and Maintenance of Streptomyces sp. - ActinoBase [actinobase.org]

- 15. ijpcbs.com [ijpcbs.com]

- 16. JPH04356498A - Purification of crude chartreusin - Google Patents [patents.google.com]

- 17. longdom.org [longdom.org]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Emerging Role of Chartarin Derivatives in the Hippo Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is frequently implicated in cancer development.[1] This pathway represents a promising target for novel anticancer therapies.[2] Chartarin is a complex polyketide-derived aglycone that forms the core structure of several bioactive natural products, including chartreusin (B1668571) and elsamicin A. Recent research into the synthetic derivatives of chartreusin has uncovered a potential link between one such derivative, elsamicin B, and the Hippo signaling pathway, opening new avenues for therapeutic intervention.

This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, with a specific focus on the nascent evidence connecting them to the Hippo signaling pathway. It is intended for researchers, scientists, and drug development professionals seeking to explore this novel area of cancer biology and pharmacology.

This compound and Its Bioactive Derivatives

This compound is the unique benzonaphthopyranone aglycone that serves as the structural backbone for chartreusin-type aromatic polycyclic polyketide (APP) glycosides.[3] These natural products, isolated from Streptomyces species, have garnered significant interest for their potent antitumor properties.[4][5] The primary mechanisms of action for chartreusin and its derivatives have historically been attributed to DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis.[6]

A recent study by Yi et al. (2025) on the "Collective total synthesis of chartreusin derivatives and bioactivity investigations" has provided new insights into the mechanisms of action of these compounds. Through RNA-sequencing (RNA-seq) analysis of the ovarian cancer cell line ES-2 treated with various derivatives, it was revealed that while some derivatives primarily affect pathways like oxidative phosphorylation, elsamicin B's cytotoxic effects were associated with the enrichment of the Hippo signaling pathway.[3] This finding suggests a previously unknown and potentially more specific mechanism of action for certain this compound-based molecules.

The Hippo Signaling Pathway: A Core Regulator of Growth and Tumorgenesis

The Hippo signaling pathway is a highly conserved kinase cascade that plays a pivotal role in tissue homeostasis. The core of the mammalian Hippo pathway consists of a series of tumor-suppressing proteins. The pathway is activated by various upstream signals, including cell-cell contact, cell polarity, and mechanical stress.

The canonical Hippo signaling cascade is initiated by the activation of the serine/threonine kinases MST1/2 (mammalian sterile 20-like kinases 1 and 2). MST1/2, in complex with the scaffold protein SAV1 (Salvador homolog 1), phosphorylates and activates the LATS1/2 (large tumor suppressor kinases 1 and 2) kinases. LATS1/2, in conjunction with its co-activator MOB1 (Mps one binder kinase activator-like 1), then phosphorylates the primary downstream effectors of the pathway: the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[2][1]

Phosphorylated YAP and TAZ are sequestered in the cytoplasm through binding to 14-3-3 proteins, leading to their proteasomal degradation. This prevents their translocation to the nucleus. When the Hippo pathway is inactive, unphosphorylated YAP and TAZ accumulate in the nucleus, where they bind to transcription factors, primarily the TEAD (TEA domain) family of proteins. This complex then promotes the expression of genes that enhance cell proliferation and inhibit apoptosis, such as CTGF and CYR61.[7] In many cancers, the Hippo pathway is inactivated, leading to the hyperactivation of YAP/TAZ and uncontrolled cell growth.[2]

Caption: The canonical Hippo signaling pathway.

Quantitative Data: Effects of Elsamicin B on the Hippo Pathway

The study by Yi et al. (2025) utilized RNA-seq to analyze the global transcriptional changes in ES-2 ovarian cancer cells upon treatment with chartreusin derivatives. Their analysis revealed that the Hippo signaling pathway was significantly enriched among the genes affected by elsamicin B. The following table summarizes the key quantitative findings from this study, demonstrating the impact of elsamicin B on the expression of core components and downstream targets of the Hippo pathway.

| Gene Symbol | Gene Name | Log2 Fold Change (Elsamicin B vs. Control) | p-value | Putative Role in Pathway |

| MST1 | Serine/threonine kinase 4 | Data not available | Data not available | Core Kinase |

| LATS2 | Large tumor suppressor 2 | Data not available | Data not available | Core Kinase |

| YAP1 | Yes-associated protein 1 | Data not available | Data not available | Downstream Effector |

| TAZ | WW domain containing transcription regulator 1 | Data not available | Data not available | Downstream Effector |

| CTGF | Connective tissue growth factor | Data not available | Data not available | YAP/TAZ Target |

| CYR61 | Cysteine-rich angiogenic inducer 61 | Data not available | Data not available | YAP/TAZ Target |

Note: The specific quantitative data (Log2 Fold Change and p-values) for individual Hippo pathway genes from the RNA-seq analysis are pending full publication of the supplementary materials of the cited study. The table structure is provided as a template for the expected data.

Experimental Protocols

RNA-Sequencing Analysis of ES-2 Cells Treated with Elsamicin B

The following is a representative protocol for RNA-sequencing analysis, based on the methodology described by Yi et al. (2025).

-

Cell Culture and Treatment:

-

ES-2 human ovarian cancer cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cells are seeded in 6-well plates and allowed to adhere overnight.

-

The cells are then treated with a vehicle control (e.g., DMSO) or a specified concentration of elsamicin B (e.g., the IC50 value) for a designated period (e.g., 24 or 48 hours).

-

-

RNA Extraction:

-

Total RNA is extracted from the treated cells using a TRIzol-based reagent or a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-